molecular formula C6H11Na2O9P B8054914 D-Fructose-6-phosphate (disodium) salt

D-Fructose-6-phosphate (disodium) salt

Cat. No.: B8054914
M. Wt: 304.10 g/mol
InChI Key: UNCUTLNWSBJTSG-CCXTYWFUSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named as disodium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-5-(hydroxymethyl)oxan-2-yl]methyl phosphate. Its structure features a β-D-fructofuranose ring phosphorylated at the C6 position, with two sodium ions neutralizing the phosphate group’s negative charges.

Molecular Characteristics

Property Value
Molecular formula C₆H₁₁Na₂O₉P
Average mass 304.10 g/mol
IUPAC name Disodium 6-O-phosphono-β-D-fructofuranose
Synonyms Neuberg ester, D-Fructose-6-phosphate disodium

The compound exists in equilibrium between open-chain and cyclic furanose forms. Nuclear magnetic resonance (NMR) studies confirm that the β-anomer predominates in aqueous solutions, stabilized by intramolecular hydrogen bonding. X-ray crystallography reveals a distorted chair conformation in the solid state, with sodium ions coordinating phosphate oxygens and hydroxyl groups.

Historical Discovery and Naming Conventions

Carl Neuberg first isolated this compound in 1918 during acid hydrolysis experiments on fructose-2,6-bisphosphate. He initially misidentified it as a mannose derivative but later corrected its structure through comparative analysis with synthetic fructose phosphates. The term “Neuberg ester” persists in biochemical literature to honor this discovery.

Early 20th-century debates about phosphorylated sugars centered on whether phosphate esters were artifacts of extraction methods. Neuberg’s work demonstrated their natural occurrence by isolating D-fructose-6-phosphate from yeast extracts, resolving this controversy. His findings laid the groundwork for understanding sugar metabolism’s enzymatic regulation.

Biological Significance in Central Metabolism

D-Fructose-6-phosphate occupies a pivotal position in glycolysis, linking glucose catabolism to downstream energy-yielding reactions. Phosphoglucose isomerase converts glucose-6-phosphate to fructose-6-phosphate, which phosphofructokinase-1 then phosphorylates to fructose-1,6-bisphosphate—a committed step in glycolysis.

Metabolic Pathways Involving D-Fructose-6-Phosphate

Pathway Role Enzyme Involved
Glycolysis Intermediate for ATP production Phosphofructokinase-1
Pentose phosphate Precursor for nucleotide synthesis Transketolase
Gluconeogenesis Substrate for fructose-1,6-bisphosphatase Fructose-1,6-bisphosphatase

In the endoplasmic reticulum, fructose-6-phosphate contributes to glucocorticoid activation via hexose-6-phosphate dehydrogenase (H6PD). Here, it is converted to glucose-6-phosphate, generating NADPH to support 11β-hydroxysteroid dehydrogenase type 1 activity—a process implicated in metabolic syndrome pathophysiology.

The compound also modulates allosteric enzymes: it inhibits pyruvate kinase in cancer cells under hypoxic conditions and activates glucosamine-6-phosphate synthase in amino sugar biosynthesis. Its intracellular concentration (typically 0.1–0.5 mM) is tightly regulated by insulin and glucagon signaling.

Properties

IUPAC Name

disodium;(3S,4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexane-1,3-diolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-6,9,11H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t4-,5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCUTLNWSBJTSG-CCXTYWFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biochemical Research

Enzyme Characterization
D-Fructose-6-phosphate is instrumental in the study of several enzymes involved in carbohydrate metabolism. It is used to identify and characterize enzymes such as:

  • Phosphofructokinase : A major regulatory enzyme in glycolysis.
  • Fructose-6-phosphate aldolase : Involved in the cleavage of fructose-1,6-bisphosphate.
  • Glutamine:fructose-6-phosphate amidotransferase (GFAT) : Critical for amino sugar metabolism.

These enzymes can be analyzed using D-fructose-6-phosphate as a substrate or inhibitor, allowing researchers to elucidate their mechanisms and regulatory roles in metabolic pathways .

Metabolic Pathway Studies

D-Fructose-6-phosphate serves as an important intermediate in the glycolytic pathway, formed by the isomerization of glucose-6-phosphate. Its role in cellular metabolism makes it a valuable compound for studying:

  • Glycolysis : Understanding energy production and substrate utilization.
  • Gluconeogenesis : Investigating the reverse pathway of glucose synthesis from non-carbohydrate sources.

Research utilizing this compound often focuses on metabolic flux analysis and the regulation of glycolytic enzymes under various physiological conditions .

Therapeutic Research

Potential Drug Development
Recent studies have explored D-fructose-6-phosphate's potential as a therapeutic agent. For example:

  • GFAT Inhibition : Compounds derived from D-fructose-6-phosphate have been investigated for their ability to inhibit GFAT, which is linked to various metabolic disorders, including obesity and diabetes. This inhibition can alter metabolic pathways leading to reduced levels of certain amino sugars that contribute to pathological states .

Agricultural Applications

D-Fructose-6-phosphate has been studied for its role in plant metabolism, particularly in:

  • Stress Response Mechanisms : Understanding how plants utilize this compound during stress conditions to maintain energy balance and metabolic function.

Research indicates that manipulating fructose-6-phosphate levels can enhance plant resilience against environmental stressors .

Enzymatic Applications

Enzyme NameFunction
PhosphofructokinaseKey regulatory enzyme in glycolysis
Fructose-6-phosphate aldolaseCleavage of fructose-1,6-bisphosphate
Glutamine:fructose-6-phosphate amidotransferaseAmino sugar metabolism regulation

Case Studies

  • GFAT Inhibitors Development :
    • A study published in Bioorganic & Medicinal Chemistry Letters reported the development of GFAT inhibitors derived from D-fructose-6-phosphate. These inhibitors showed promise in reducing metabolic syndrome symptoms by altering fructose metabolism pathways .
  • Plant Metabolism Research :
    • Research conducted on Corynebacterium highlighted how D-fructose-6-phosphate impacts the biosynthesis of essential metabolites under stress conditions, suggesting its potential application in agricultural biotechnology for enhancing crop resilience .

Mechanism of Action

The compound exerts its effects primarily through its role in the glycolytic pathway. It is phosphorylated to form fructose-1,6-bisphosphate, which is then cleaved into two three-carbon molecules that continue through glycolysis. The molecular targets include enzymes like phosphofructokinase and aldolase, and the pathways involved are glycolysis and related metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Role
D-Fructose-6-phosphate (disodium) C₆H₁₁Na₂O₉P 304.1 26177-86-6 Glycolytic intermediate; substrate for PFK
D-Glucose-6-phosphate (sodium) C₆H₁₁NaO₉P 282.1 3671-99-6 Pentose phosphate pathway entry point; substrate for G6PD
D-Fructose-1,6-bisphosphate (disodium) C₆H₁₀Na₂O₁₂P₂ 406.0 488-69-7 Commits glucose to glycolysis; allosteric regulator
D-Fructose-6-phosphate (dipotassium) C₆H₁₀K₂O₉P 336.3 103213-47-4 Alternative salt form for cation-sensitive assays
D-Ribose-5-phosphate (disodium) C₅H₉Na₂O₈P 290.1 6183-51-4 Pentose phosphate pathway intermediate; nucleotide synthesis

Application-Specific Differences

Enzyme Specificity :

  • D-Fructose-6-phosphate (disodium) is essential for studying phosphofructokinase (PFK), a rate-limiting glycolytic enzyme .
  • D-Glucose-6-phosphate (sodium) is pivotal for glucose-6-phosphate dehydrogenase (G6PD) , a key enzyme in NADPH production .
  • D-Fructose-1,6-bisphosphate (disodium) regulates fructose-1,6-bisphosphatase in gluconeogenesis and activates pyruvate kinase .

Metabolic Pathways: Fructose-6-phosphate is a node for glycolysis, gluconeogenesis, and the hexosamine biosynthesis pathway (via glutamine:fructose-6-phosphate amidotransferase) . Glucose-6-phosphate feeds into the pentose phosphate pathway for nucleotide synthesis and redox balance .

Cation-Dependent Compatibility :

  • The dipotassium salt of fructose-6-phosphate is preferred in assays requiring potassium ions, such as bacterial phosphorus uptake studies .
  • Sodium salts (e.g., fructose-6-phosphate, glucose-6-phosphate) are standard in mammalian enzyme assays due to sodium’s physiological relevance .

Commercial and Research Utility

  • Cost Efficiency : Glucose-6-phosphate is generally cheaper (e.g., $150/5 g) compared to fructose-6-phosphate ($816/5 g) due to simpler synthesis .
  • Research Demand : Fructose-6-phosphate is critical for PFK activation studies , while fructose-1,6-bisphosphate is indispensable for allosteric regulation assays .

Preparation Methods

Substrate Preparation: Glucose-6-Phosphate

The synthesis of D-fructose-6-phosphate (F6P) begins with glucose-6-phosphate (G6P), a substrate readily available from commercial suppliers or produced via phosphorylation of glucose. G6P is dissolved in deionized water or buffered solutions, typically at concentrations ranging from 10 mM to 100 mM, depending on the scale of the reaction.

Isomerization via Phosphoglucose Isomerase

The enzymatic conversion of G6P to F6P is catalyzed by phosphoglucose isomerase (PGI), an enzyme that facilitates the reversible isomerization of aldoses and ketoses. Reaction conditions are critical:

  • Buffer System : 300 mM triethanolamine HCl buffer (pH 7.6 at 25°C) ensures optimal enzyme activity.

  • Cofactors : Magnesium chloride (10 mM final concentration) is added to stabilize the enzyme-substrate complex.

  • Temperature and Time : Reactions are conducted at 25°C and typically reach completion within 10 minutes.

The stoichiometric equation for this reaction is:

D-Glucose-6-phosphatePGID-Fructose-6-phosphate\text{D-Glucose-6-phosphate} \xleftrightarrow{\text{PGI}} \text{D-Fructose-6-phosphate}

This process achieves near-quantitative conversion under standardized conditions, with yields exceeding 95%.

Purification and Stabilization

Precipitation and Crystallization

Post-reaction, F6P is precipitated using cold ethanol or acetone to remove proteins and unreacted substrates. The disodium salt form is obtained by adding sodium hydroxide to adjust the pH to 7.0–7.5, followed by lyophilization to yield a stable powder.

Analytical Validation of F6P

Spectrophotometric Quantification

A coupled enzymatic assay using glucose-6-phosphate dehydrogenase (G6PDH) and β-nicotinamide adenine dinucleotide phosphate (β-NADP) is employed to quantify F6P. The protocol involves:

  • Reagent Preparation :

    • 20 mM β-NADP (freshly prepared).

    • 1 U/mL G6PDH and PGI.

  • Assay Setup :

    • Absorbance at 340 nm is measured before and after adding PGI to track NADPH production.

    • The change in absorbance (ΔA\Delta A) correlates directly with F6P concentration via the equation:

    [F6P]=ΔA×2.976.22\text{[F6P]} = \frac{\Delta A \times 2.97}{6.22}

    where 2.97 mL is the total assay volume, and 6.22 mM1^{-1}cm1^{-1} is the extinction coefficient of NADPH.

Purity Assessment

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are used to verify purity (>98%) and confirm the absence of contaminants like residual G6P or inorganic phosphates.

Industrial-Scale Production Considerations

Enzyme Immobilization

For large-scale synthesis, PGI is often immobilized on solid supports (e.g., agarose beads) to enhance reusability and reduce costs. Immobilized enzymes retain >80% activity after 10 reaction cycles.

Regulatory Compliance

Commercial producers adhere to Good Manufacturing Practices (GMP), with stringent documentation of raw material sources (e.g., Sigma-Aldrich, Thermo Scientific) and batch-to-batch consistency.

Challenges and Optimization Strategies

Substrate Inhibition

High concentrations of G6P (>50 mM) can inhibit PGI activity. This is mitigated by fed-batch addition of substrates or using mutant enzyme variants with higher substrate tolerance.

Byproduct Formation

Trace amounts of fructose-1,6-bisphosphate may form under acidic conditions. Adjusting the pH to 7.6 and using ultra-pure reagents minimize this side reaction.

Applications in Biochemical Research

Enzyme Kinetics Studies

F6P is indispensable for characterizing enzymes like phosphofructokinase and glucosamine-6P synthase. Its purity ensures accurate measurement of kinetic parameters (KmK_m, VmaxV_{max}).

Metabolic Pathway Analysis

In vitro reconstitution of glycolysis requires high-purity F6P to study flux regulation and allosteric modulation .

Q & A

Q. What is the biochemical role of D-fructose-6-phosphate disodium salt in glycolysis, and how is it experimentally quantified?

D-Fructose-6-phosphate (F6P) disodium salt is a critical intermediate in glycolysis, produced by the isomerization of glucose-6-phosphate (G6P) via phosphoglucose isomerase. It serves as the substrate for phosphofructokinase (PFK), which catalyzes its conversion to fructose-1,6-bisphosphate. In experimental settings, F6P can be quantified using enzymatic assays coupled with spectrophotometry. For example, in PFK activity assays, F6P consumption is monitored by coupling the reaction to NADH oxidation via aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase .

Q. How should researchers handle and store D-fructose-6-phosphate disodium salt to ensure stability?

The compound is hygroscopic and should be stored at −20°C in a desiccator to prevent hydrolysis. Prior to use, dissolve in ultrapure water (100 mg/mL, yielding a clear to slightly hazy solution) and filter-sterilize (0.2 µm). Avoid repeated freeze-thaw cycles, as this may degrade the compound or introduce impurities like glucose-6-phosphate or fructose-1,6-diphosphate .

Q. What methods are used to assess purity and detect impurities in commercial preparations?

Purity (>98%) is typically verified via enzymatic assays (e.g., enzymatic conversion to fructose-1,6-bisphosphate) or high-performance liquid chromatography (HPLC). Impurities such as glucose-6-phosphate (≤1.5 mol%) and fructose-1,6-diphosphate (≤0.05 mol%) are quantified using enzymatic kits or ion-exchange chromatography. Sodium content (14.6–15.6%) is determined via flame photometry .

Advanced Research Questions

Q. How is D-fructose-6-phosphate disodium salt used in enzyme kinetics studies, particularly for phosphofructokinase (PFK)?

F6P is a substrate for PFK, which exhibits allosteric regulation by ATP, AMP, and citrate. To study PFK kinetics, prepare reaction buffers (pH 7.4–8.0) containing F6P (0.1–10 mM), ATP (1–5 mM), and MgCl₂ (5–10 mM). Monitor ATP consumption via coupled assays (e.g., NADH oxidation at 340 nm) or direct phosphate release using malachite green. For PFK activation studies, include allosteric modulators like fructose-2,6-bisphosphate and track rate changes using stopped-flow spectrophotometry .

Q. What methodological considerations apply when using isotope-labeled D-fructose-6-phosphate (e.g., ¹³C₆) in metabolic flux analysis?

Stable isotopes (e.g., ¹³C₆-F6P) enable tracing of carbon fate in glycolysis or the pentose phosphate pathway. In cell-based assays, incubate labeled F6P with intact cells or lysates, then extract metabolites for analysis via LC-MS or NMR. For NMR, resolve ¹³C signals at ~70–110 ppm (carbohydrate region) to track isotopic enrichment. Note that isotopic dilution (e.g., unlabeled endogenous F6P) may require correction using mass isotopomer distribution analysis (MIDA) .

Q. How do impurities in commercial F6P preparations impact experimental outcomes, and how can they be mitigated?

Trace fructose-1,6-diphosphate (≤0.05 mol%) may artificially elevate PFK activity, while glucose-6-phosphate (≤1.5 mol%) can interfere with isomerase-coupled assays. To mitigate:

  • Pre-treat F6P with glucose-6-phosphate dehydrogenase (G6PDH) to convert residual G6P to 6-phosphogluconate.
  • Use anion-exchange chromatography (e.g., DEAE-Sepharose) to separate F6P from contaminants. Validate purity using enzymatic assays specific to F6P (e.g., phosphofructokinase-coupled NADH oxidation) .

Q. How is F6P integrated into studies of allosteric regulation in metabolic pathways?

F6P is a key node in cross-talk between glycolysis and the pentose phosphate pathway. To study allosteric effects:

  • In cell lysates, measure PFK activity under varying F6P concentrations (0.1–10 mM) with/without modulators (e.g., AMP, citrate).
  • Use fluorescent analogs (e.g., 2-NBDG-6-phosphate) to visualize real-time F6P dynamics in live cells via confocal microscopy.
  • Combine F6P with ¹³C-glucose tracing to quantify flux partitioning between glycolysis and oxidative PPP under different nutrient conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D-Fructose-6-phosphate (disodium) salt
Reactant of Route 2
D-Fructose-6-phosphate (disodium) salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.